Nickelselenat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

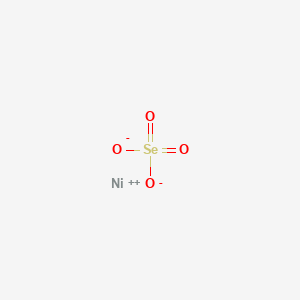

Nickel selenate is a useful research compound. Its molecular formula is H2NiO4Se and its molecular weight is 203.68 g/mol. The purity is usually 95%.

The exact mass of the compound Nickel selenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nickel selenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel selenate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analyse des thermischen Verhaltens

Das thermische Verhalten von Nickelselenat-Hexahydrat wurde mithilfe der simultanen Thermogravimetrie-Differenzialthermoanalyse und der Differential-Scanning-Kalorimetrie untersucht . Diese Analyse ist entscheidend für die Bestimmung der optimalen Bedingungen für die Verwendung dieses Materials als Vorläufer in der Synthese .

Eigenschaften der Farbänderung

This compound zeigt bei Temperaturerhöhung Farbänderungseigenschaften. Bei 25 °C ist es eine grün gefärbte Verbindung, aber mit der Temperaturerhöhung (bis 420 °C) wurde eine Farbänderung von grünlich-gelb zu gelblich-orange und schließlich zu gelb beobachtet . Diese Eigenschaft ist auf die Freisetzung von Wassermolekülen zurückzuführen, die die Absorptionsspektren der ultravioletten/sichtbaren/nahen Infrarotspektroskopieanalyse verändert und folglich die Kristallstruktur modifiziert .

Sensoranwendungen

Nickelverbindungen, einschließlich this compound, wurden im Bereich der Sensoren eingesetzt . Die spezifischen Anwendungen in diesem Bereich werden in der Quelle nicht im Detail beschrieben, aber die allgemeine Verwendung von Nickelverbindungen in Sensoren deutet auf mögliche Anwendungen bei der Erkennung bestimmter Chemikalien oder physikalischer Bedingungen hin.

Katalysatoranwendungen

This compound kann als Katalysator verwendet werden . Während die spezifischen katalytischen Reaktionen unter Beteiligung von this compound in der Quelle nicht erwähnt werden, werden Nickelverbindungen im Allgemeinen in verschiedenen chemischen Reaktionen verwendet, um den Prozess zu beschleunigen, ohne verbraucht zu werden.

Biomedizinische Anwendungen

This compound hat potenzielle Anwendungen in der Biomedizin . Die genauen biomedizinischen Anwendungen werden in der Quelle nicht angegeben, aber Nickelverbindungen werden im Allgemeinen in verschiedenen medizinischen Anwendungen eingesetzt, einschließlich der Wirkstoffabgabe und der medizinischen Bildgebung.

Magnetische Anwendungen

This compound kann in magnetischen Anwendungen verwendet werden . Die spezifischen magnetischen Anwendungen werden in der Quelle nicht im Detail beschrieben, aber Nickelverbindungen werden im Allgemeinen in verschiedenen magnetischen Anwendungen eingesetzt, einschließlich Datenspeicherung und Magnetresonanztomographie.

Lumineszierende Materialien

Selenat, einschließlich this compound, wurde bei der Herstellung von lumineszierenden Materialien verwendet . Diese Materialien emittieren Licht, wenn sie durch Strahlung angeregt werden, und werden in einer Vielzahl von Anwendungen eingesetzt, darunter Beleuchtungs- und Displaytechnologien.

Gesundheitsanwendungen

Selenat wurde in der menschlichen Gesundheit eingesetzt, z. B. im Bereich der Mikrobiologie, um die Insulinempfindlichkeit zu erhöhen und auch Krebszellen zu sensibilisieren, die gegen Medikamente resistent sind<a aria-label="1: " data-citationid="295f885c-c883-7455-5148-a77a0eb829bc

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Nickel selenate, a compound of nickel and selenium, is primarily targeted at various biochemical pathways in organisms. Nickel compounds have been applied in several fields, such as sensor, catalyst, biomedicine, and magnetic . The selenate has been applied in human health, such as in the microbiology field, to increase insulin sensitization and also to sensitize cancerized cells that are resistant against drugs .

Mode of Action

Nickel selenate interacts with its targets through various mechanisms. For instance, it can induce changes in the crystal structure of materials, which is confirmed by X-ray powder diffraction . This interaction results in visual changes in photo-DSC .

Biochemical Pathways

Nickel selenate affects several biochemical pathways. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . The biology of nickel encompasses many components beyond the enzymes themselves, including multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .

Pharmacokinetics

The thermal behavior of nickel selenate hexahydrate has been characterized by simultaneous thermogravimetry–differential thermal analysis and differential scanning calorimetry . This information could be crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of nickel selenate’s action are complex. Nickel causes a reduction in growth and vitality of roots, probably through increased lipid peroxidation . The application of Se(IV) to a Ni-contaminated medium resulted in a further reduction of growth . Moreover, disruption of LLPS in cells promotes the expression of nickel transporter (nik) genes, which are negatively regulated by NikR .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of nickel selenate. For instance, soil moisture, organic matter, pH levels, soil texture, and microorganisms can affect selenium bioavailability/speciation in soil . Moreover, the shortcomings of biological methods are a slow removal rate and sensitive nature of microorganisms to environmental factors such as pH, temperature, high Se oxyanions concentration and the presence of toxic co-pollutants, which can inhibit the growth and biological activity of the microorganisms and adversely affects the removal efficiency .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Nickel selenate are not fully understood yet. It is known that Nickel selenate can interact with various biomolecules. For instance, it has been reported that Nickel selenate can interact with enzymes and proteins, potentially influencing their function

Cellular Effects

Nickel selenate can have significant effects on various types of cells and cellular processes. For example, it has been observed that Nickel selenate can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Nickel selenate can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

It is known that Nickel selenate can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel selenate can change over time. For instance, it has been observed that Nickel selenate can undergo degradation over time, potentially influencing its long-term effects on cellular function . Additionally, the stability of Nickel selenate can vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of Nickel selenate can vary with different dosages in animal models. For instance, it has been observed that low doses of Nickel selenate can have beneficial effects, while high doses can lead to toxic or adverse effects . The specific dosage effects of Nickel selenate can vary depending on the animal model and the specific conditions of the experiment.

Metabolic Pathways

Nickel selenate can be involved in various metabolic pathways. For instance, it has been suggested that Nickel selenate can interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

Nickel selenate can be transported and distributed within cells and tissues. For instance, it has been suggested that Nickel selenate can interact with transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

The subcellular localization of Nickel selenate can vary depending on the specific conditions of the experiment. For instance, it has been suggested that Nickel selenate can be localized in specific compartments or organelles within the cell . The specific subcellular localization of Nickel selenate can vary depending on the cell type and the specific conditions of the experiment.

Eigenschaften

| { "Design of the Synthesis Pathway": "Nickel selenate can be synthesized through precipitation method by reacting nickel chloride and sodium selenate in aqueous solution.", "Starting Materials": [ "Nickel chloride", "Sodium selenate", "Distilled water" ], "Reaction": [ "Dissolve 13.9 g of nickel chloride in 50 mL of distilled water.", "Dissolve 23.9 g of sodium selenate in 50 mL of distilled water in a separate container.", "Add the sodium selenate solution slowly to the nickel chloride solution with constant stirring.", "The mixture will turn yellow and a precipitate of nickel selenate will form.", "Filter the precipitate and wash with distilled water.", "Dry the product in an oven at 60°C for several hours.", "The final product is nickel selenate." ] } | |

CAS-Nummer |

15060-62-5 |

Molekularformel |

H2NiO4Se |

Molekulargewicht |

203.68 g/mol |

IUPAC-Name |

nickel;selenic acid |

InChI |

InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI-Schlüssel |

WQTZVKFAQJMKRZ-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)(=O)[O-].[Ni+2] |

Kanonische SMILES |

O[Se](=O)(=O)O.[Ni] |

| 15060-62-5 | |

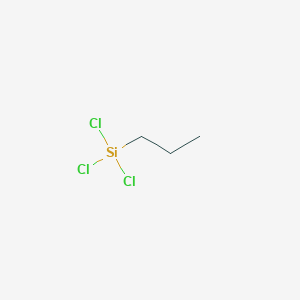

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Q1: What is the crystal structure of Nickel selenate hexahydrate?

A1: Nickel selenate hexahydrate (NiSeO4·6H2O) crystallizes in a tetragonal crystal system. [] It belongs to either the P41212 or P43212 space group, with four molecules contained within its unit cell. The unit cell dimensions are a = b = 6.926 Å and c = 18.414 Å. []

Q2: How does the atomic weight of the alkali metal in double selenates of the Nickel group affect the compound's properties?

A2: Studies on double selenates of the nickel group, specifically those with the formula R2Ni(SeO4)2·6H2O (where R represents potassium, rubidium, cesium, or ammonium), reveal a correlation between the alkali metal's atomic weight and the compound's morphological and physical properties. [] This trend aligns with observations made in analogous double sulfate series and isomorphous magnesium and zinc double selenate groups. []

Q3: What are the thermal decomposition properties of Nickel selenate hydrates?

A3: Several studies have investigated the thermal decomposition of different Nickel selenate hydrates using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and X-ray powder diffraction. [, ] These studies provide insights into the dehydration processes and phase transitions occurring at various temperatures.

Q4: Are there any known organic compounds that can template the formation of new Nickel selenate structures?

A4: Yes, research shows that piperazine (pip) can act as a template for the formation of a new Nickel selenate compound. [, ] The resulting compound, (H2pip)2, has been synthesized and characterized, revealing its unique crystal structure, thermal decomposition behavior, and magnetic properties. [, ]

Q5: What methods are used to study the solubility of Nickel selenate in aqueous systems?

A5: Researchers utilize various methods to investigate the solubility of Nickel selenate in aqueous systems. One approach involves the isopiestic method, which was employed to determine the water activity in binary solutions of Li2SeO4-H2O at 25°C. [] Additionally, physicochemical analysis methods are used to investigate solubilities in ternary systems like Li2SeO4-NiSeO4-H2O. []

Q6: What theoretical models are used to analyze the thermodynamic properties of Nickel selenate solutions?

A6: The Pitzer ion-interaction model is frequently employed for the thermodynamic analysis of Nickel selenate solutions. [] This model allows for the calculation of crucial thermodynamic functions, including binary and ternary parameters of interionic interaction and thermodynamic solubility products. [] These calculations enable the generation of theoretical solubility isotherms, which can be compared to experimental data for validation.

Q7: How is Nickel selenate characterized?

A7: Nickel selenate can be characterized using a variety of techniques. X-ray diffraction analysis is used to determine its crystal structure, including bond lengths and angles within the selenate anion (SeO4). [] Thermal analysis methods such as TG, DTA, and DSC are used to study its thermal stability and decomposition pathways. [, ] Additionally, spectroscopic techniques, while not explicitly mentioned in the provided abstracts, are likely used to further characterize the compound. These may include infrared (IR) spectroscopy to probe vibrational modes and UV-Vis spectroscopy to investigate electronic transitions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.